molecular formula C21H28N4O2S B2756076 5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008054-81-6

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2756076
CAS No.: 1008054-81-6
M. Wt: 400.54
InChI Key: BSWFQJZLRPXYEV-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar triazole derivatives demonstrates a keen interest in synthesizing novel compounds with potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds exhibited moderate to good activity against test microorganisms (Bektaş et al., 2007). This study suggests a framework for evaluating the antimicrobial potential of related compounds, including the one .

Pharmacological Evaluation

Another facet of research on related compounds involves their pharmacological evaluation for therapeutic potential. For example, Amir et al. (2007) synthesized and evaluated 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives for their anti-inflammatory and analgesic potentials, with several compounds showing significant activity and low ulcerogenic index (Amir et al., 2007). Such studies indicate the therapeutic promise of triazole derivatives in treating inflammation and pain, which could extend to the compound in focus.

Antifungal Agents and ADMET Predictions

Research into the development of antifungal agents also encompasses triazole derivatives. Sangshetti et al. (2014) synthesized a novel series of triazole compounds, evaluating their antifungal activity and ADMET properties. One compound was notably potent against Candida albicans, suggesting the potential of triazole derivatives as antifungal agents (Sangshetti et al., 2014). This research highlights the relevance of triazole derivatives in developing new antifungal treatments, potentially applicable to the compound .

Conformational Analyses and Molecular Docking Studies

The structural and electronic properties of related compounds have been analyzed to understand their mechanism of action. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing a 1,2,4-triazole moiety, including tautomeric properties, conformations, and anti-cancer activities through density functional theory and molecular docking. These studies provide insights into the molecular basis of the therapeutic action of triazole derivatives (Karayel, 2021).

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(3-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-5-17-22-21-25(23-17)20(26)19(28-21)18(15-7-6-8-16(10-15)27-4)24-11-13(2)9-14(3)12-24/h6-8,10,13-14,18,26H,5,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWFQJZLRPXYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.